4-(p-Iodophenyl)butyric acid

Catalog No.
S1537951
CAS No.
27913-58-2
M.F
C10H11IO2
M. Wt
290.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(p-Iodophenyl)butyric acid

CAS Number

27913-58-2

Product Name

4-(p-Iodophenyl)butyric acid

IUPAC Name

4-(4-iodophenyl)butanoic acid

Molecular Formula

C10H11IO2

Molecular Weight

290.1 g/mol

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Synonyms

4-Iodo-benzenebutanoic Acid; Butyric acid, γ-(p-iodophenyl)- (4CI); 4-(4-Iodophenyl)butanoic acid; 4-(4-Iodophenyl)butyric acid; 4-(p-Iodophenyl)butanoic acid

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I

Synthesis of complex molecules:

  • Meta- and para-cyclophanes containing unsaturated amino acids: Researchers have employed 4-(p-iodophenyl)butyric acid as a key building block in the synthesis of complex cyclic molecules called meta- and para-cyclophanes. These molecules possess unique properties due to their constrained structures and have potential applications in material science and drug discovery [].

Intramolecular Friedel-Crafts reactions:

  • Synthesis of 1-tetralones: Studies have investigated the use of 4-(p-iodophenyl)butyric acid as a reactant in intramolecular Friedel-Crafts reactions, a type of organic reaction used to create specific carbon-carbon bonds. This approach allows for the synthesis of 1-tetralones, which are a class of cyclic ketones with potential applications in the pharmaceutical industry [].

4-(p-Iodophenyl)butyric acid, also known by its chemical formula C₁₀H₁₁IO₂ and CAS Number 27913-58-2, features a butyric acid moiety attached to a para-iodophenyl group. This compound has a molecular weight of 290.10 g/mol and is characterized by its high lipophilicity and ability to bind to serum albumin, which enhances its pharmacokinetic properties .

, including:

  • Intramolecular Friedel-Crafts reactions: Used for synthesizing complex cyclic structures .
  • Conjugation reactions: It can be conjugated with other molecules to form radiolabeled compounds for imaging and therapeutic applications .
  • Synthesis of derivatives: It serves as a precursor for generating other iodinated compounds and derivatives used in medicinal chemistry .

4-(p-Iodophenyl)butyric acid exhibits significant biological activity:

  • Albumin binding: The compound's ability to bind to serum albumin enhances the stability and circulation time of radiolabeled drugs in vivo, thereby improving their therapeutic efficacy .
  • Potential anti-cancer properties: Its derivatives have been explored in the context of targeting specific cancer cells through radiolabeled imaging agents .
  • CYP enzyme inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, which may influence drug metabolism .

The synthesis of 4-(p-Iodophenyl)butyric acid can be accomplished through several methods:

  • Multi-step organic synthesis: Involves the reaction of p-iodobenzoic acid with butyric anhydride or butyric acid under controlled conditions to yield the desired product .
  • Solid-phase peptide synthesis: This method integrates the compound into larger peptide constructs for use in radiopharmaceuticals, enhancing their bioavailability and targeting capabilities .

4-(p-Iodophenyl)butyric acid finds applications in various fields:

  • Radiopharmaceuticals: Used as an albumin-binding moiety in radiolabeled compounds for diagnostic imaging and targeted therapy in oncology .
  • Medicinal chemistry: Serves as a building block for synthesizing novel compounds with potential therapeutic effects.
  • Biochemical research: Utilized in studies involving protein interactions and drug delivery systems due to its binding properties.

Research indicates that 4-(p-Iodophenyl)butyric acid enhances the pharmacokinetic profile of conjugated drugs by improving their binding to serum proteins. This property reduces rapid renal clearance and increases hepatic accumulation of radiolabeled complexes, making it a valuable component in drug design .

Several compounds share structural similarities with 4-(p-Iodophenyl)butyric acid. Here are notable examples:

Compound NameCAS NumberSimilarity Index
3-(4-Iodophenyl)propanoic acid1643-29-41.00
Methyl 3-(4-Iodophenyl)propanoate33994-44-40.88
3-(2-Iodophenyl)propanoic acid96606-95-00.90

Uniqueness

What sets 4-(p-Iodophenyl)butyric acid apart from these similar compounds is its specific para substitution on the phenyl ring combined with the butyric acid moiety. This configuration enhances its ability to bind to serum albumin effectively while maintaining desirable pharmacokinetic properties.

XLogP3

3.1

Wikipedia

4-(p-Iodophenyl)butyric acid

Dates

Last modified: 08-15-2023

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